
Indium(1+);triiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三(?(1)-茚基亚甲基)三碘化物是一种复杂的化学化合物,由于其独特的结构和化学性质,在各个科学领域引起了广泛关注。该化合物由中心的三碘化物离子被三个茚基亚甲基基团包围,形成一个稳定且高反应性的分子。
准备方法
合成路线和反应条件
三(?(1)-茚基亚甲基)三碘化物的合成通常涉及茚基亚甲基前体与碘在受控环境中的反应。反应条件通常需要惰性气氛,以防止不必要的副反应并确保最终产物的纯度。该过程可能涉及以下步骤:
茚基亚甲基前体的制备: 茚基亚甲基基团是通过一系列有机反应合成的,通常涉及使用催化剂和特定的溶剂来实现所需的结构。
三碘化物的形成: 碘溶解在合适的溶剂中,例如乙腈或二氯甲烷,形成三碘化物离子。
前体和三碘化物的结合: 茚基亚甲基前体在不断搅拌和控制温度下缓慢添加到三碘化物溶液中,以促进三(?(1)-茚基亚甲基)三碘化物的形成。
工业生产方法
三(?(1)-茚基亚甲基)三碘化物的工业生产可能涉及将实验室合成过程扩大规模。这包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。先进的技术,如连续流动反应器和自动化合成系统,可以用来提高效率和可重复性。
化学反应分析
反应类型
三(?(1)-茚基亚甲基)三碘化物经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成更高氧化态的产物。
还原: 还原反应可以导致形成更低氧化态的产物。
取代: 茚基亚甲基基团可以在特定条件下被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。反应通常在酸性或碱性介质中进行。
还原: 使用硼氢化钠或氢化铝锂等还原剂,通常在无水溶剂中。
取代: 取代反应可能涉及卤素或有机金属化合物等试剂,条件根据所需的取代模式进行调整。
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会产生更高氧化态的碘化物,而还原可以产生更低氧化态的化合物。取代反应导致修饰的茚基亚甲基衍生物。
科学研究应用
三(?(1)-茚基亚甲基)三碘化物在科学研究中具有广泛的应用:
化学: 用作有机合成和催化中的试剂。
生物学: 对其作为具有抗菌和抗癌特性的生物活性化合物的潜力进行研究。
医药: 探索其在药物开发中的治疗潜力。
工业: 用于生产先进材料,并作为电子设备中的组件。
作用机制
三(?(1)-茚基亚甲基)三碘化物的作用机制涉及其通过各种途径与分子靶标的相互作用:
分子靶标: 该化合物可以与酶、蛋白质和核酸相互作用,影响其功能和活性。
涉及的途径: 它可以调节信号通路,诱导氧化应激,或干扰细胞过程,导致其观察到的生物学效应。
相似化合物的比较
类似化合物
- 三(乙基甲基氨基)环丙烯鎓三碘化物
- 三(二乙基氨基)环丙烯鎓三碘化物
- 三(二丁基氨基)环丙烯鎓三碘化物
独特性
三(?(1)-茚基亚甲基)三碘化物由于其特定的结构排列和反应性而具有独特性
属性
分子式 |
I3In3 |
|---|---|
分子量 |
725.17 g/mol |
IUPAC 名称 |
indium(1+);triiodide |
InChI |
InChI=1S/3HI.3In/h3*1H;;;/q;;;3*+1/p-3 |
InChI 键 |
CHIFXIMRLUOIJX-UHFFFAOYSA-K |
规范 SMILES |
[In+].[In+].[In+].[I-].[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


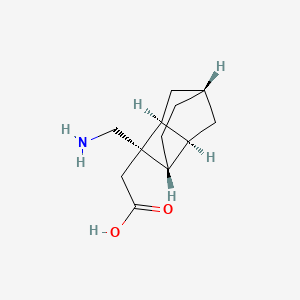
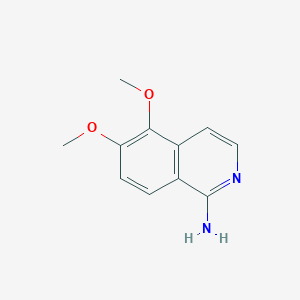
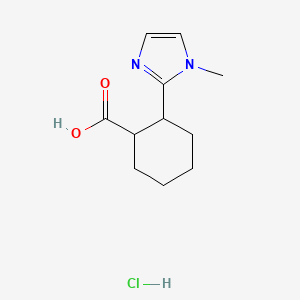
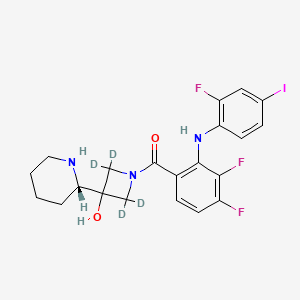
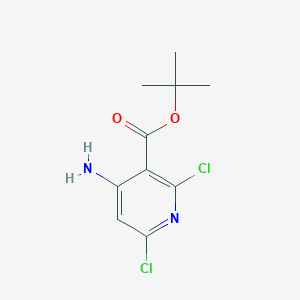
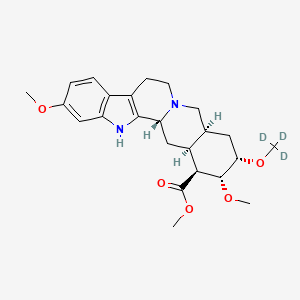
![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
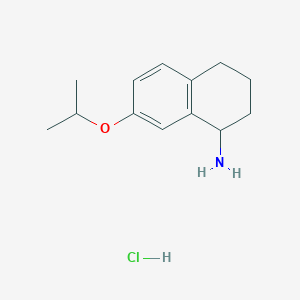
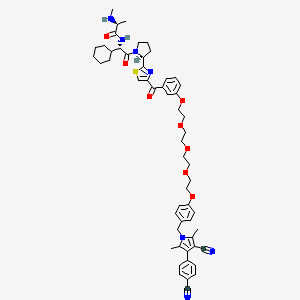
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
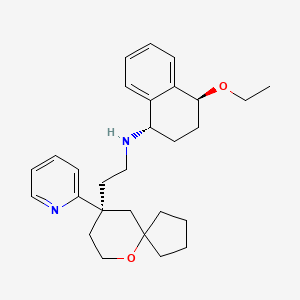

![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

